Ristocetin

Catalog No.
S541473
CAS No.
1404-55-3
M.F
C95H110N8O44
M. Wt
2067.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ristocetin

CAS Number

1404-55-3

Product Name

Ristocetin

IUPAC Name

methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2S,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate

Molecular Formula

C95H110N8O44

Molecular Weight

2067.9 g/mol

InChI

InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55-,56+,57+,59-,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71-,72+,73+,74-,75+,76-,77-,78+,79-,80+,82+,83+,91?,92-,93+,94-,95-/m0/s1

InChI Key

VUOPFFVAZTUEGW-CFURMEHTSA-N

SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Solubility

Soluble in DMSO

Synonyms

Ristocetin, Ristomycin

Canonical SMILES

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O

Description

The exact mass of the compound Ristocetin is 2066.6616 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycopeptides. It belongs to the ontological category of heterodetic cyclic peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying von Willebrand Factor (vWF) Activity

One of the primary applications of ristocetin lies in the assessment of vWF activity. vWF is a large protein in blood plasma that plays a crucial role in platelet aggregation, the process by which platelets clump together to form clots and seal wounds. Ristocetin acts as a bridge between vWF and a receptor on the platelet surface called glycoprotein Ib-IX-V (GPIb-IX-V) []. This interaction triggers platelet aggregation, allowing researchers to evaluate vWF's functionality in blood samples.

The ristocetin cofactor activity (RCo) assay is a widely used technique that employs ristocetin to measure vWF's ability to promote platelet aggregation. In this assay, platelets from a patient with suspected von Willebrand disease (vWD) are mixed with normal plasma and ristocetin. The degree of platelet aggregation reflects the functionality of the patient's vWF [].

Understanding Platelet Aggregation Pathways

Ristocetin can also be used to investigate specific pathways involved in platelet aggregation. Since ristocetin-induced aggregation relies on vWF-GPIb-IX-V interaction, researchers can use it to differentiate between different types of platelet aggregation defects. For instance, patients with certain forms of vWD may exhibit normal aggregation responses to other stimuli but show a specific impairment in ristocetin-mediated aggregation []. This helps pinpoint the precise step in the aggregation pathway that's malfunctioning.

Ristocetin is a glycopeptide antibiotic that is produced by the microorganism Nocardia lurida. It is primarily known for its ability to inhibit bacterial cell wall synthesis by preventing the cross-linking of peptidoglycan layers, a crucial component of bacterial cell walls. The compound exhibits a unique structure characterized by a complex arrangement of sugar and amino acid components, which contribute to its biological activity and mechanism of action.

Ristocetin's mechanism of action in its original intended use as an antibiotic is not fully elucidated. However, its role in platelet function testing is well-defined. Ristocetin binds to the vWF protein in platelets, causing them to clump together []. This agglutination is dependent on the presence and functionality of vWF, making ristocetin a valuable tool for diagnosing von Willebrand disease (vWD), a bleeding disorder caused by vWF abnormalities.

Ristocetin is not used clinically due to severe side effects, including thrombocytopenia (low platelet count) and potentially life-threatening blood clotting []. It should only be handled by trained personnel in a laboratory setting, following appropriate safety protocols for handling potentially hazardous materials [].

To construct its complex structure .
  • Biosynthesis: Ristocetin can also be biosynthesized using Nocardia lurida, where precursor molecules such as dihydroxyphenylglycine are derived from simpler organic compounds like acetic acid .
  • These methods highlight the compound's intricate chemical architecture and the challenges involved in replicating it synthetically.

    Ristocetin's primary biological activity is its role in inducing platelet agglutination in the presence of von Willebrand factor. This property is critical in diagnosing certain bleeding disorders, such as von Willebrand disease. The agglutination occurs because ristocetin reduces the negative charge on platelets, allowing them to adhere more readily to each other and to VWF, thus promoting clot formation . Additionally, ristocetin demonstrates antibacterial properties by inhibiting the growth of various Gram-positive bacteria.

    Ristocetin has several applications in both clinical and research settings:

    • Diagnostic Tool: It is used in laboratory tests to assess platelet function, particularly in diagnosing von Willebrand disease.
    • Antibiotic: Ristocetin's antibacterial properties make it a candidate for treating infections caused by susceptible Gram-positive bacteria.
    • Research: Studies involving ristocetin help elucidate mechanisms of platelet aggregation and interactions with blood components.

    Research has shown that ristocetin's interaction with von Willebrand factor is crucial for its function. Modifications to ristocetin can alter its ability to induce platelet agglutination, demonstrating the importance of specific chemical groups in its activity. For instance, chemically altering ristocetin's phenolic groups resulted in a loss of both antibiotic and platelet agglutinating activities, underscoring their significance in binding interactions .

    Ristocetin shares similarities with other glycopeptide antibiotics but possesses unique characteristics that distinguish it:

    CompoundStructure TypeMechanism of ActionPlatelet Agglutination
    RistocetinGlycopeptideInhibits bacterial cell wall synthesisYes
    VancomycinGlycopeptideInhibits bacterial cell wall synthesisNo
    TeicoplaninGlycopeptideInhibits bacterial cell wall synthesisNo
    DaptomycinLipopeptideDisrupts bacterial cell membraneNo

    Uniqueness: Ristocetin's ability to induce platelet agglutination sets it apart from other glycopeptides like vancomycin and teicoplanin, which do not have this property despite similar antibacterial mechanisms.

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    -6.5

    Hydrogen Bond Acceptor Count

    46

    Hydrogen Bond Donor Count

    29

    Exact Mass

    2067.6649436 g/mol

    Monoisotopic Mass

    2066.6615888 g/mol

    Heavy Atom Count

    147

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    MeSH Pharmacological Classification

    Anti-Bacterial Agents

    Other CAS

    1404-55-3

    Wikipedia

    Ristocetin

    Dates

    Modify: 2023-08-15
    1: Stufano F, Lawrie AS, La Marca S, Berbenni C, Baronciani L, Peyvandi F. A two-centre comparative evaluation of new automated assays for von Willebrand factor ristocetin cofactor activity and antigen. Haemophilia. 2014 Jan;20(1):147-53. doi: 10.1111/hae.12264. Epub 2013 Sep 12. PubMed PMID: 24028703.
    2: Wagdy HA, Hanafi RS, El-Nashar RM, Aboul-Enein HY. Enantiomeric separation of underivatized amino acids: predictability of chiral recognition on ristocetin a chiral stationary phase. Chirality. 2014 Mar;26(3):132-5. doi: 10.1002/chir.22291. Epub 2014 Jan 22. PubMed PMID: 24453195.
    3: Cabrera N, Moret A, Caunedo P, Cid AR, Vila V, España F, Aznar JA. Comparison of a new chemiluminescent immunoassay for von Willebrand factor activity with the ristocetin cofactor-induced platelet agglutination method. Haemophilia. 2013 Nov;19(6):920-5. doi: 10.1111/hae.12203. Epub 2013 Jun 4. PubMed PMID: 23730809.
    4: Coller BS, Gralnick HR. Studies on the mechanism of ristocetin-induced platelet agglutination. Effects of structural modification of ristocetin and vancomycin. J Clin Invest. 1977 Aug;60(2):302-12. PubMed PMID: 17620; PubMed Central PMCID: PMC372370.
    5: Sagheer S, Rodgers S, Yacoub O, Dauer R, Mcrae S, Duncan E. Comparison of von Willebrand factor (VWF) activity levels determined by HemosIL AcuStar assay and HemosIL LIA assay with ristocetin cofactor assay by aggregometry. Haemophilia. 2016 May;22(3):e200-7. doi: 10.1111/hae.12937. Epub 2016 Apr 14. PubMed PMID: 27076201.
    6: Jenkins CS, Clemetson KJ, Lüscher EF. Studies on the mechanism of ristocetin-induced platelet agglutination: binding of ristocetin to platelets. J Lab Clin Med. 1979 Feb;93(2):220-31. PubMed PMID: 311800.
    7: Zhao Y, Gu Y, Ji S, Yang J, Yu Z, Ruan C. Development of an ELISA method for testing VWF ristocetin cofactor activity with improved sensitivity and reliability in the diagnosis of von Willebrand disease. Eur J Haematol. 2012 May;88(5):439-45. doi: 10.1111/j.1600-0609.2012.01760.x. Epub 2012 Feb 15. PubMed PMID: 22268616.
    8: Olson JD, Brockway WJ, Fass DN, Magnuson MA, Bowie EJ. Evaluation of ristocetin-Willebrand factor assay and ristocetin-induced platelet aggregation. Am J Clin Pathol. 1975 Feb;63(2):210-8. PubMed PMID: 1078748.
    9: Nahoum V, Spector S, Loll PJ. Structure of ristocetin A in complex with a bacterial cell-wall mimetic. Acta Crystallogr D Biol Crystallogr. 2009 Aug;65(Pt 8):832-8. doi: 10.1107/S0907444909018344. Epub 2009 Jul 17. Erratum in: Acta Crystallogr D Biol Crystallogr. 2011 Jun;67(Pt 6):592. PubMed PMID: 19622867; PubMed Central PMCID: PMC2714720.
    10: Hayward CP, Moffat KA, Graf L. Technological advances in diagnostic testing for von Willebrand disease: new approaches and challenges. Int J Lab Hematol. 2014 Jun;36(3):334-40. doi: 10.1111/ijlh.12220. Review. PubMed PMID: 24750680.
    11: Moake JL, Olson JD, Troll JH Jr, Weinger RS, Peterson DM, Cimo PL. Interaction of platelets, von Willebrand factor, and ristocetin during platelet agglutination. J Lab Clin Med. 1980 Jul;96(1):168-84. PubMed PMID: 6967100.
    12: Floyd M, Burns W, Green D. On the interaction between ristocetin and the ristocetin cofactor (RCOF). Thromb Res. 1977 Jun;10(6):841-50. PubMed PMID: 882968.
    13: LaDuca FM, Bettigole RE, Bell WR, Robson EB. Platelet-collagen interaction: inhibition by ristocetin and enhancement by von Willebrand factor-platelet binding. Blood. 1986 Oct;68(4):927-37. PubMed PMID: 3489493.
    14: Flood VH, Friedman KD, Gill JC, Morateck PA, Wren JS, Scott JP, Montgomery RR. Limitations of the ristocetin cofactor assay in measurement of von Willebrand factor function. J Thromb Haemost. 2009 Nov;7(11):1832-9. doi: 10.1111/j.1538-7836.2009.03594.x. Epub 2009 Aug 19. PubMed PMID: 19694940; PubMed Central PMCID: PMC3825106.
    15: Hoylaerts MF, Nuyts K, Peerlinck K, Deckmyn H, Vermylen J. Promotion of binding of von Willebrand factor to platelet glycoprotein Ib by dimers of ristocetin. Biochem J. 1995 Mar 1;306 ( Pt 2):453-63. PubMed PMID: 7887899; PubMed Central PMCID: PMC1136540.
    16: Berndt MC, Du XP, Booth WJ. Ristocetin-dependent reconstitution of binding of von Willebrand factor to purified human platelet membrane glycoprotein Ib-IX complex. Biochemistry. 1988 Jan 26;27(2):633-40. PubMed PMID: 2450575.
    17: Scott JP, Montgomery RR, Retzinger GS. Dimeric ristocetin flocculates proteins, binds to platelets, and mediates von Willebrand factor-dependent agglutination of platelets. J Biol Chem. 1991 May 5;266(13):8149-55. PubMed PMID: 2022635.
    18: Borawski J, Rydzewski A, Mazerska M, Kalinowski M, Pawlak K, Mysliwiec M. Inverse relationships between haemoglobin and ristocetin-induced platelet aggregation in haemodialysis patients under erythropoietin therapy. Nephrol Dial Transplant. 1996 Dec;11(12):2444-8. PubMed PMID: 9017620.
    19: Moake JL, Cimo PL, Peterson DM, Roper P, Natelson EA. Inhibition of ristocetin-induced platelet agglutination by vancomycin. Blood. 1977 Sep;50(3):397-406. PubMed PMID: 301760.
    20: Timm A, Hillarp A, Philips M, Goetze JP. Comparison of automated von Willebrand factor activity assays. Thromb Res. 2015 Apr;135(4):684-91. doi: 10.1016/j.thromres.2015.01.027. Epub 2015 Jan 30. PubMed PMID: 25661290.

    Explore Compound Types